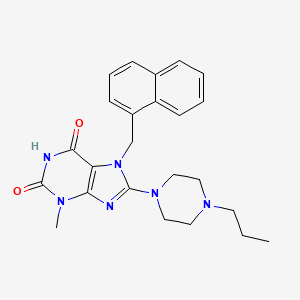

![molecular formula C19H17NO4 B2424111 ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate CAS No. 887346-05-6](/img/structure/B2424111.png)

ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

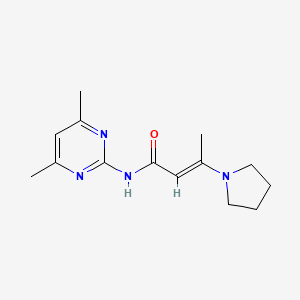

Ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate is a compound that has gained attention for its unique properties and potential applications in various fields of research and industry. It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes, which are known for their versatile biological profiles, simple structure, and mild adverse effects .

Molecular Structure Analysis

The molecular formula of this compound is C19H17NO4. It is part of the 2H/4H-chromene class of compounds, which are characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name chromene is applied to both the 2H- and 4H-form of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, 2H/4H-chromenes in general have been used in a variety of chemical reactions . They have been used as building blocks in the synthesis of other heterocyclic compounds and have exhibited unusual activities by multiple mechanisms .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

The synthesis of Ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate derivatives involves several innovative methods. One approach includes the Michael condensation of benzofuran chalcones and cyclohexanone, followed by reaction with ethyl 4-aminobenzoate to produce novel hexahydroquinoline derivatives containing benzofuran moiety, demonstrating a versatile pathway for creating complex molecular structures with potential therapeutic applications (El-Deen et al., 2016).

Structural Insights

Advanced structural analyses, such as X-ray crystallography, have been employed to elucidate the molecular configuration of these compounds. For instance, the crystal structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, highlighting the importance of intramolecular hydrogen bonding in stabilizing the molecular structure and influencing its chemical reactivity and biological activity (Manolov et al., 2012).

Biological Activities and Applications

Cytotoxic Activities

Novel derivatives have been evaluated for their cytotoxic potential against various cancer cell lines, indicating promising avenues for the development of new anticancer agents. Specifically, certain derivatives have shown inhibitory effects against human hepatocellular carcinoma cells (HepG-2), with IC50 values suggesting significant potential for therapeutic application (El-Deen et al., 2016).

Antimicrobial Activities

The antimicrobial properties of certain derivatives have been investigated, with some compounds demonstrating activity against a range of microbial pathogens. This suggests a potential role for these compounds in the development of new antimicrobial agents (Radwan et al., 2020).

Catalysis and Green Chemistry

Some derivatives have been used as catalysts in the synthesis of other chemically significant compounds, highlighting their role in facilitating environmentally friendly chemical reactions. For example, the use of hollow magnetic mesoporous catalysts for the synthesis of chromene derivatives showcases the compound's utility in green chemistry applications (Safaei‐Ghomi et al., 2017).

Properties

IUPAC Name |

ethyl 4-(2H-chromene-3-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-23-19(22)13-7-9-16(10-8-13)20-18(21)15-11-14-5-3-4-6-17(14)24-12-15/h3-11H,2,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQILMLLDZCAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-5-(1-methyl-1H-pyrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2424028.png)

![3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B2424036.png)

![2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2424041.png)

![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2424042.png)

![2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2424045.png)

![N-cyclopropyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2424049.png)

![Methyl 3-({2-[(4-chloro-1-naphthyl)oxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2424050.png)